molecular formula C20H22FNO3 B11241511 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-fluorobenzamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-fluorobenzamide

Cat. No.: B11241511
M. Wt: 343.4 g/mol
InChI Key: DVHAYIINGNHFII-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodioxepin ring system, a fluorobenzamide moiety, and a methylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-fluorobenzamide typically involves multiple steps:

    Formation of the Benzodioxepin Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the Methylpropyl Side Chain: The next step involves the alkylation of the benzodioxepin ring with a suitable alkylating agent to introduce the 2-methylpropyl side chain. This reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Formation of the Fluorobenzamide Moiety: The final step involves the coupling of the alkylated benzodioxepin intermediate with 4-fluorobenzoic acid or its derivatives. This coupling reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylpropyl side chain, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the benzodioxepin ring or the fluorobenzamide moiety, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom in the fluorobenzamide moiety can be substituted with other nucleophiles, leading to the formation of various substituted benzamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium cyanide, and amines.

Major Products Formed

    Oxidation: Formation of alcohols, aldehydes, and carboxylic acids.

    Reduction: Formation of reduced derivatives of the benzodioxepin ring and fluorobenzamide moiety.

    Substitution: Formation of various substituted benzamides with different nucleophiles.

Scientific Research Applications

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound can influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-chlorobenzamide
  • N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-bromobenzamide
  • N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-iodobenzamide

Uniqueness

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can significantly influence its chemical reactivity, biological activity, and physicochemical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chloro, bromo, and iodo analogs.

Properties

Molecular Formula

C20H22FNO3

Molecular Weight

343.4 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-4-fluorobenzamide

InChI

InChI=1S/C20H22FNO3/c1-13(2)19(22-20(23)14-4-7-16(21)8-5-14)15-6-9-17-18(12-15)25-11-3-10-24-17/h4-9,12-13,19H,3,10-11H2,1-2H3,(H,22,23)

InChI Key

DVHAYIINGNHFII-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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